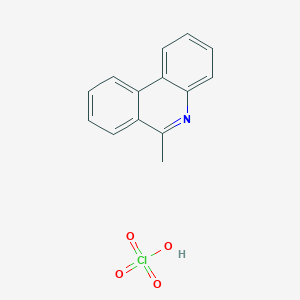
6-Methylphenanthridine;perchloric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylphenanthridine;perchloric acid is a compound that combines the heterocyclic aromatic compound 6-Methylphenanthridine with perchloric acid. 6-Methylphenanthridine is a derivative of phenanthridine, which is a nitrogen-containing polycyclic aromatic hydrocarbon. Perchloric acid is a strong acid commonly used in analytical chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylphenanthridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 2-phenylbenzamides under basic conditions, often catalyzed by copper . Another method involves the use of visible light-mediated cyclization of benzamides using a photocatalyst like 1-chloroanthraquinone .
Industrial Production Methods
Industrial production of 6-Methylphenanthridine may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methylphenanthridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthridinone derivatives.
Reduction: Reduction reactions can convert it to dihydrophenanthridine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like dichromate or other strong oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Phenanthridinone derivatives.
Reduction: Dihydrophenanthridine derivatives.
Substitution: Various substituted phenanthridine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
6-Methylphenanthridine;perchloric acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Methylphenanthridine involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the normal function of nucleic acids and inhibiting the replication of cancer cells . Additionally, it may interact with enzymes and proteins, affecting their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenanthridine: The parent compound of 6-Methylphenanthridine, known for its biological activities.
Phenanthridinone: An oxidized derivative with potential pharmacological applications.
Dihydrophenanthridine: A reduced derivative with different chemical properties.
Uniqueness
6-Methylphenanthridine is unique due to the presence of a methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its interactions with molecular targets and improve its pharmacological profile compared to other phenanthridine derivatives .
Propriétés
Numéro CAS |
90421-71-9 |
|---|---|
Formule moléculaire |
C14H12ClNO4 |
Poids moléculaire |
293.70 g/mol |
Nom IUPAC |
6-methylphenanthridine;perchloric acid |
InChI |
InChI=1S/C14H11N.ClHO4/c1-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15-10;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5) |
Clé InChI |
GLLVGPMHMHPUPW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC=CC=C2C3=CC=CC=C13.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365702.png)
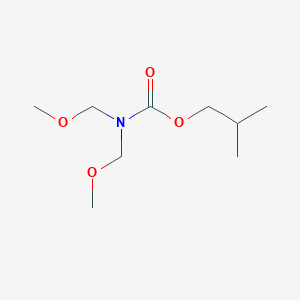
![2,6-Bis[(4-nitrosophenyl)methylidene]cyclohexan-1-one](/img/structure/B14365710.png)
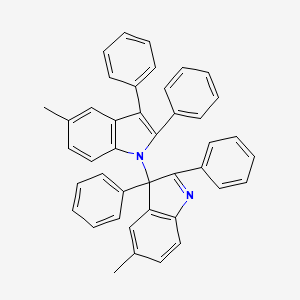

methanone](/img/structure/B14365733.png)
![N-Methyl-N-phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365748.png)

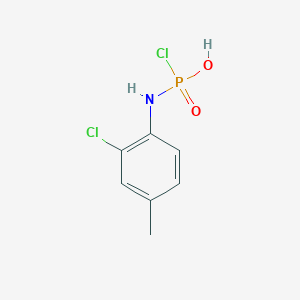

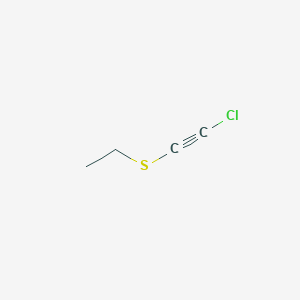
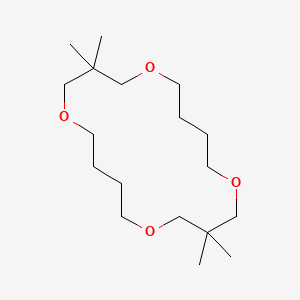
![N-[3-(Butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-cyanobenzamide](/img/structure/B14365769.png)

